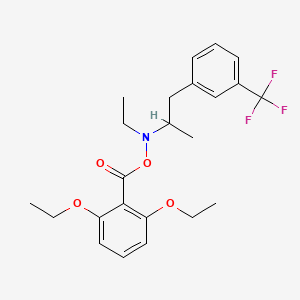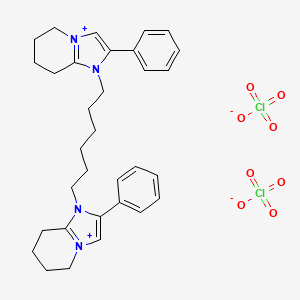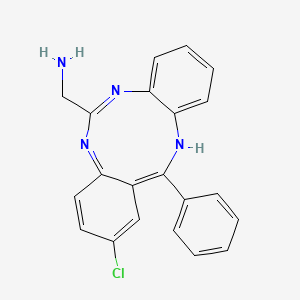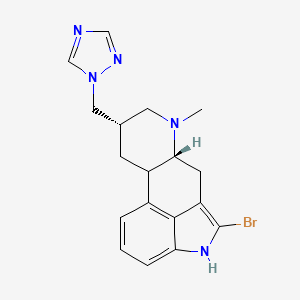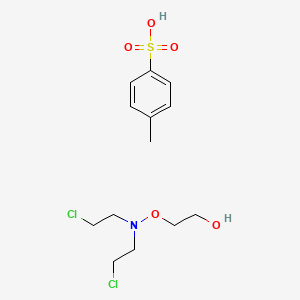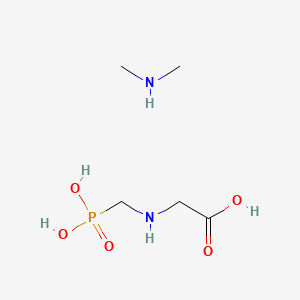
Glyphosate dimethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyphosate dimethylamine salt is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. It is a derivative of glyphosate, an organophosphorus compound, and is commonly used in agricultural, horticultural, and industrial applications to manage unwanted vegetation. The compound works by inhibiting a specific enzyme pathway essential for plant growth, making it a valuable tool in modern agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glyphosate dimethylamine salt involves the reaction of glyphosate with dimethylamine. The process typically includes the following steps:
Reacting Glyphosate with Dimethylamine: Glyphosate is dissolved in a suitable solvent, and dimethylamine gas is introduced into the reactor.
Crystallization: After the reaction is complete, the temperature is gradually reduced to precipitate the crystalline dimethylamine salt of glyphosate.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Glyphosate dimethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various substituted glyphosate compounds .
Aplicaciones Científicas De Investigación
Glyphosate dimethylamine salt has numerous scientific research applications, including:
Agriculture: It is extensively used as a herbicide to control weeds in crops such as soybeans, corn, and cotton.
Biology: Researchers study its effects on plant physiology and its role in inhibiting specific enzyme pathways.
Mecanismo De Acción
Glyphosate dimethylamine salt exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By blocking this pathway, this compound prevents the production of vital proteins, leading to plant death .
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate Isopropylamine Salt: Another common glyphosate derivative used as a herbicide.
Glyphosate Potassium Salt: Known for its high solubility and effectiveness in various formulations.
Glyphosate Trimesium Salt: Less common but used in specific applications for its unique properties.
Uniqueness
Glyphosate dimethylamine salt is unique due to its specific formulation, which offers distinct advantages in terms of solubility, absorption, and effectiveness. Its ability to form stable crystals makes it suitable for various industrial applications, and its effectiveness in controlling a wide range of weeds makes it a preferred choice in agriculture .
Propiedades
Número CAS |
34494-04-7 |
|---|---|
Fórmula molecular |
C5H15N2O5P |
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
N-methylmethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P.C2H7N/c5-3(6)1-4-2-10(7,8)9;1-3-2/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,1-2H3 |
Clave InChI |
VDCHTAFVUAPYGO-UHFFFAOYSA-N |
SMILES canónico |
CNC.C(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



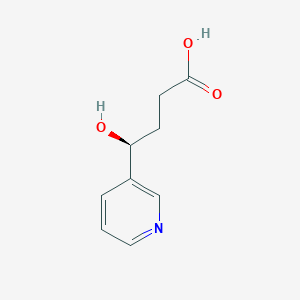
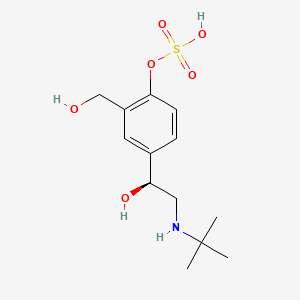

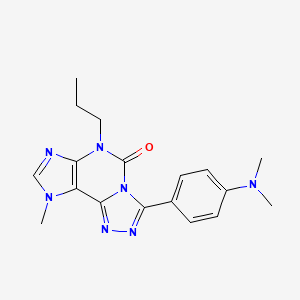
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
